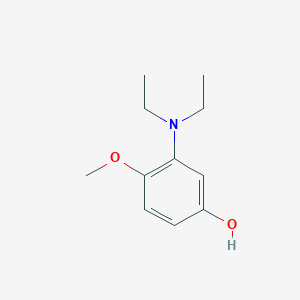
N~2~-Formyl-L-serinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-Formyl-L-serinamide is a chemical compound that belongs to the class of formylated amino acids It is derived from L-serine, an amino acid that plays a crucial role in various metabolic processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N2-Formyl-L-serinamide typically involves the N-formylation of L-serinamide. This can be achieved through various methods, including the use of formic acid and catalysts. One common approach is the reaction of L-serinamide with formic acid in the presence of a catalyst such as sulfuric acid or a metal-based catalyst. The reaction is usually carried out under mild conditions to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of N2-Formyl-L-serinamide may involve large-scale N-formylation processes using efficient and recyclable catalysts. These processes are designed to be cost-effective and environmentally friendly, often utilizing green chemistry principles such as solvent-free conditions or the use of eco-friendly solvents like water or ionic liquids .
Analyse Des Réactions Chimiques
Types of Reactions: N2-Formyl-L-serinamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The formyl group can be reduced to an alcohol group.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
N~2~-Formyl-L-serinamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in peptide synthesis.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving formyl groups.
Industry: It is used in the production of pharmaceuticals and fine chemicals
Mécanisme D'action
The mechanism of action of N2-Formyl-L-serinamide involves its interaction with specific molecular targets, such as enzymes that recognize formyl groups. The formyl group can act as a reactive site for enzymatic reactions, leading to the formation of various products. The pathways involved may include formylation, de-formylation, and other modifications that affect the biological activity of the compound .
Comparaison Avec Des Composés Similaires
N~2~-Formyl-L-serinamide can be compared with other formylated amino acids and formamides. Similar compounds include:
N~2~-Formyl-L-ornithine: Another formylated amino acid with similar properties.
Formamide: A simpler formylated compound used in various chemical reactions.
N~2~-Formyl-L-lysine: A formylated amino acid with applications in peptide synthesis.
Uniqueness: Its ability to undergo diverse chemical reactions and its role as an intermediate in complex syntheses make it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
59867-87-7 |
|---|---|
Formule moléculaire |
C4H8N2O3 |
Poids moléculaire |
132.12 g/mol |
Nom IUPAC |
(2S)-2-formamido-3-hydroxypropanamide |
InChI |
InChI=1S/C4H8N2O3/c5-4(9)3(1-7)6-2-8/h2-3,7H,1H2,(H2,5,9)(H,6,8)/t3-/m0/s1 |
Clé InChI |
HDVVKVPLJFERLU-VKHMYHEASA-N |
SMILES isomérique |
C([C@@H](C(=O)N)NC=O)O |
SMILES canonique |
C(C(C(=O)N)NC=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-8-yl)oxy]propanoic acid](/img/structure/B14597009.png)

![3,4-Dichloro-9-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14597029.png)
![6,6-Dimethoxy-1,5-diphenyl-2,4-dioxabicyclo[3.2.0]heptan-3-one](/img/structure/B14597033.png)
![(4aS,10bR)-2,3,4a,5,6,10b-Hexahydrobenzo[f]quinoline-4(1H)-carbonitrile](/img/structure/B14597036.png)

stannane](/img/structure/B14597048.png)

![2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-en-1-one](/img/structure/B14597067.png)

![N-[1-(4-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14597084.png)
![N-[(2-Chloro-4-dimethylamino-phenyl)methylideneamino]oxolane-2-carboxamide](/img/structure/B14597086.png)
